molecular formula C7H15NO B2619304 7,7-Dimethyl-[1,4]oxazepane CAS No. 933734-87-3

7,7-Dimethyl-[1,4]oxazepane

Cat. No.: B2619304
CAS No.: 933734-87-3
M. Wt: 129.203
InChI Key: OCMJEALURTVSCX-UHFFFAOYSA-N
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Description

7,7-Dimethyl-[1,4]oxazepane is a heterocyclic compound with the molecular formula C7H15NO and a molecular weight of 129.2 g/mol It is characterized by a seven-membered ring containing one nitrogen and one oxygen atom, with two methyl groups attached to the seventh carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-Dimethyl-[1,4]oxazepane can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminophenols with alkynones in 1,4-dioxane at 100°C has been reported to yield substituted benzo[b][1,4]oxazepine derivatives . Although this method is specific to benzo[b][1,4]oxazepines, similar cyclization strategies can be adapted for the synthesis of this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles as laboratory-scale synthesis, with adjustments for scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

7,7-Dimethyl-[1,4]oxazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a variety of substituted products.

Scientific Research Applications

7,7-Dimethyl-[1,4]oxazepane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a subject of study in biological research, particularly in understanding its interactions with biological molecules.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7,7-Dimethyl-[1,4]oxazepane involves its interaction with molecular targets and pathways within biological systems. The specific details of these interactions depend on the context in which the compound is used. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1,4-Oxazepane: A similar compound with a seven-membered ring containing one nitrogen and one oxygen atom but without the dimethyl substitution.

    1,4-Benzoxazepine: Contains a benzene ring fused to the oxazepane ring, offering different chemical properties and applications.

    Morpholine: A six-membered ring with one nitrogen and one oxygen atom, commonly used in various chemical applications.

Uniqueness

7,7-Dimethyl-[1,4]oxazepane is unique due to the presence of two methyl groups at the seventh carbon atom, which can influence its chemical reactivity and interactions with other molecules

Properties

IUPAC Name

7,7-dimethyl-1,4-oxazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-7(2)3-4-8-5-6-9-7/h8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCMJEALURTVSCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCCO1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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